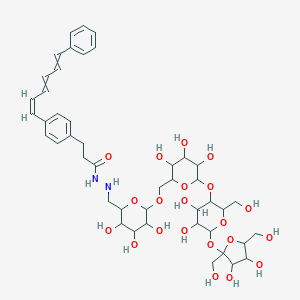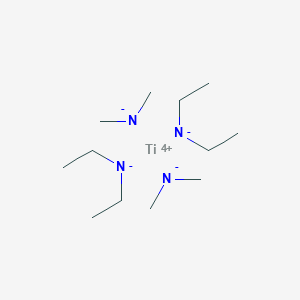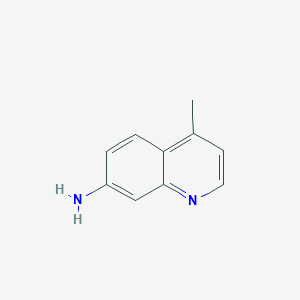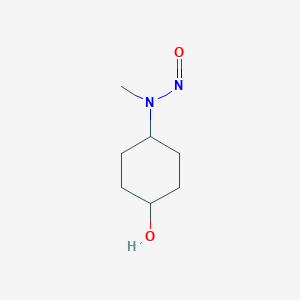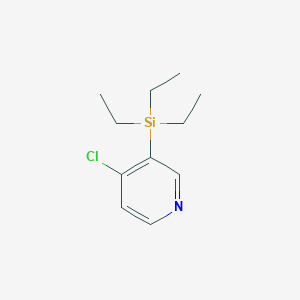
4-(2-(1,1'-Biphenyl)-4-ylethoxy)-8-fluoroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-(1,1'-Biphenyl)-4-ylethoxy)-8-fluoroquinoline is a chemical compound that belongs to the quinoline family. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase-1 (PARP-1), which plays a crucial role in DNA repair. This compound has attracted significant attention in scientific research due to its potential therapeutic applications in cancer treatment.
Wirkmechanismus
The mechanism of action of 4-(2-(1,1'-Biphenyl)-4-ylethoxy)-8-fluoroquinoline involves the inhibition of 4-(2-(1,1'-Biphenyl)-4-ylethoxy)-8-fluoroquinoline. 4-(2-(1,1'-Biphenyl)-4-ylethoxy)-8-fluoroquinoline is an enzyme that plays a crucial role in DNA repair. When DNA is damaged, 4-(2-(1,1'-Biphenyl)-4-ylethoxy)-8-fluoroquinoline is activated and binds to the damaged DNA, recruiting other repair proteins to the site of damage. Inhibition of 4-(2-(1,1'-Biphenyl)-4-ylethoxy)-8-fluoroquinoline leads to the accumulation of DNA damage, which can ultimately lead to cell death.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-(1,1'-Biphenyl)-4-ylethoxy)-8-fluoroquinoline have been extensively studied in various preclinical models. Studies have shown that this compound is a potent inhibitor of 4-(2-(1,1'-Biphenyl)-4-ylethoxy)-8-fluoroquinoline and can sensitize cancer cells to DNA-damaging agents such as chemotherapy and radiation therapy. Additionally, studies have shown that this compound can induce apoptosis (cell death) in cancer cells and inhibit tumor growth in various preclinical models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-(2-(1,1'-Biphenyl)-4-ylethoxy)-8-fluoroquinoline in lab experiments is its potent inhibition of 4-(2-(1,1'-Biphenyl)-4-ylethoxy)-8-fluoroquinoline, which makes it an ideal tool for studying the role of 4-(2-(1,1'-Biphenyl)-4-ylethoxy)-8-fluoroquinoline in DNA repair and cancer biology. Additionally, this compound has shown promising results in preclinical models of cancer, making it a potential candidate for further development as a cancer therapeutic.
One of the limitations of using 4-(2-(1,1'-Biphenyl)-4-ylethoxy)-8-fluoroquinoline in lab experiments is its potential toxicity. PARP inhibitors have been associated with various side effects, including myelosuppression and gastrointestinal toxicity. Therefore, careful consideration should be given to the dosage and administration of this compound in lab experiments.
Zukünftige Richtungen
There are several future directions for research on 4-(2-(1,1'-Biphenyl)-4-ylethoxy)-8-fluoroquinoline. One potential direction is the development of new PARP inhibitors with improved efficacy and reduced toxicity. Additionally, further studies are needed to elucidate the role of 4-(2-(1,1'-Biphenyl)-4-ylethoxy)-8-fluoroquinoline in cancer biology and identify potential biomarkers for patient selection in clinical trials. Finally, the combination of PARP inhibitors with other DNA-damaging agents such as chemotherapy and radiation therapy should be further investigated to improve cancer treatment outcomes.
Synthesemethoden
The synthesis of 4-(2-(1,1'-Biphenyl)-4-ylethoxy)-8-fluoroquinoline is a multi-step process that involves the reaction of various chemical reagents. The detailed synthesis method has been described in various scientific publications, including the Journal of Organic Chemistry. The synthesis process involves the reaction of 8-fluoroquinoline-4-carboxylic acid with 4-bromo-1,1'-biphenyl, followed by the reaction of the resulting compound with sodium hydride and 2-bromoethanol. Finally, the compound is purified using column chromatography to obtain the final product.
Wissenschaftliche Forschungsanwendungen
4-(2-(1,1'-Biphenyl)-4-ylethoxy)-8-fluoroquinoline has been extensively studied for its potential therapeutic applications in cancer treatment. 4-(2-(1,1'-Biphenyl)-4-ylethoxy)-8-fluoroquinoline plays a crucial role in DNA repair, and its inhibition can lead to the accumulation of DNA damage and ultimately cell death. Therefore, PARP inhibitors such as 4-(2-(1,1'-Biphenyl)-4-ylethoxy)-8-fluoroquinoline have been investigated for their ability to sensitize cancer cells to DNA-damaging agents such as chemotherapy and radiation therapy.
Eigenschaften
CAS-Nummer |
124533-95-5 |
|---|---|
Produktname |
4-(2-(1,1'-Biphenyl)-4-ylethoxy)-8-fluoroquinoline |
Molekularformel |
C23H18FNO |
Molekulargewicht |
343.4 g/mol |
IUPAC-Name |
8-fluoro-4-[2-(4-phenylphenyl)ethoxy]quinoline |
InChI |
InChI=1S/C23H18FNO/c24-21-8-4-7-20-22(13-15-25-23(20)21)26-16-14-17-9-11-19(12-10-17)18-5-2-1-3-6-18/h1-13,15H,14,16H2 |
InChI-Schlüssel |
MUAYCIPBNVYYSF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CCOC3=C4C=CC=C(C4=NC=C3)F |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CCOC3=C4C=CC=C(C4=NC=C3)F |
Andere CAS-Nummern |
124533-95-5 |
Synonyme |
4-(2-(1,1'-Biphenyl)-4-ylethoxy)-8-fluoroquinoline |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



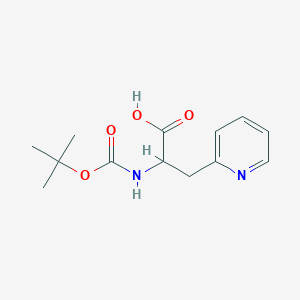
![1,1'-(Bicyclo[1.1.1]pentane-1,3-diyl)diethanone](/img/structure/B54048.png)
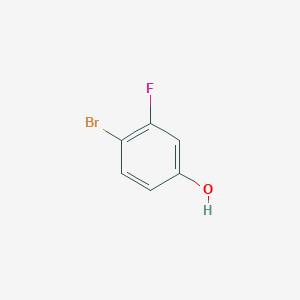

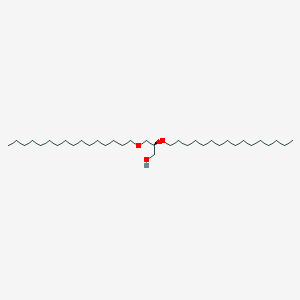
![Methyl 3-[8,13-bis(2,2-difluoroethenyl)-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate](/img/structure/B54057.png)
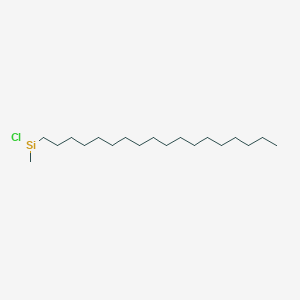

![4-Methylhexahydrocyclopenta[e][1,3]oxazin-2(3H)-one](/img/structure/B54064.png)
